3,4,4,5,5,5-Hexafluoro-3-trifluoromethyl-1-iodo-1-pentene
Overview
Scientific Research Applications
1. Chemical Synthesis and Reactions
- The compound has been involved in reactions to produce hydrofluorocarbons and other fluorinated compounds. For instance, perfluoro-2-methyl-2-pentylcarbanion, when reacted with alkyl halides, yields fluorohydrocarbons (Dmowski & Woźniacki, 1985).
- It also participates in the synthesis of perfluorinated 1,3-dithioles, demonstrating its potential in forming complex fluorinated structures (Burton & Inouye, 1982).
2. Organic and Medicinal Chemistry
- In the field of organic chemistry, this compound is used in the creation of various fluorinated organic structures, showcasing its versatility. For example, it has been used in the formation of heterocyclic compounds containing perfluoroalkyl groups, which are significant in medicinal chemistry (Furin & Zhuzhgov, 2005).
3. Catalysis and Polymerization
- This chemical has been utilized in catalysis, particularly in oligomerization reactions. Halogen substituted iron(III) di(imino)pyridine complexes, for instance, have been employed in oligomerization reactions of 1-pentene and 1-hexene, highlighting its role in catalytic processes (Ritter & Alt, 2020).
Safety and Hazards
Properties
IUPAC Name |
(E)-3,4,4,5,5,5-hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F9I/c7-3(1-2-16,5(10,11)12)4(8,9)6(13,14)15/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNNSBACHLCUOY-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045690 | |
Record name | (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239795-56-3 | |
Record name | (E)-3,4,4,5,5,5-Hexafluoro-1-iodo-3-(trifluoromethyl)pent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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